[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine
CAS No.: 1311278-91-7
VCID: VC2710639
Molecular Formula: C14H14F3N3
Molecular Weight: 281.28 g/mol
* For research use only. Not for human or veterinary use.
![[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine - 1311278-91-7](/images/structure/VC2710639.png)
Description |
[3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine is a complex organic compound with a molecular formula of C14H14F3N3 and a molecular weight of 281.28 g/mol . This compound is characterized by its pyridine ring, which is substituted with a trifluoromethyl group and an amino-substituted phenyl moiety. The presence of these functional groups suggests potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. Biological ActivitiesResearch on compounds with similar structures suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. For instance:
Synthesis and ApplicationsThe synthesis of [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine typically involves complex organic reactions. For similar compounds, methods may include palladium-catalyzed amination reactions, which require careful control of reaction conditions to ensure high yields and purity of the desired product . This compound is primarily used for research purposes and is not intended for use as a pharmaceutical, food, or household product . Its potential applications in medicinal chemistry highlight the importance of further research into its biological activities and interactions with various biological targets. |
---|---|
CAS No. | 1311278-91-7 |
Product Name | [3-(2-Amino-phenyl)-5-trifluoromethyl-pyridin-2-yl]-dimethyl-amine |
Molecular Formula | C14H14F3N3 |
Molecular Weight | 281.28 g/mol |
IUPAC Name | 3-(2-aminophenyl)-N,N-dimethyl-5-(trifluoromethyl)pyridin-2-amine |
Standard InChI | InChI=1S/C14H14F3N3/c1-20(2)13-11(10-5-3-4-6-12(10)18)7-9(8-19-13)14(15,16)17/h3-8H,18H2,1-2H3 |
Standard InChIKey | RRSLCHDVXUYGRD-UHFFFAOYSA-N |
SMILES | CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N |
Canonical SMILES | CN(C)C1=C(C=C(C=N1)C(F)(F)F)C2=CC=CC=C2N |
PubChem Compound | 71628288 |
Last Modified | Aug 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume